methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
CAS No.:
Cat. No.: VC13369783
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O4 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | methyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
| Standard InChI | InChI=1S/C21H20N2O4/c1-26-20(24)13-9-7-12(8-10-13)18-19-15(11-17(23-18)21(25)27-2)14-5-3-4-6-16(14)22-19/h3-10,17-18,22-23H,11H2,1-2H3/t17-,18?/m0/s1 |
| Standard InChI Key | XHFOUQLMHRDZHT-ZENAZSQFSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
| SMILES | COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
| Canonical SMILES | COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s core structure derives from the beta-carboline skeleton, which consists of a pyrido[3,4-b]indole system. Key structural features include:
-
Stereochemistry: The (3S) configuration at the third position ensures enantiomeric specificity, critical for biological interactions.
-
Substituents: A 4-(methoxycarbonyl)phenyl group at the 1-position and a methyl ester at the 3-position introduce steric and electronic modifications influencing receptor binding.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Molecular Formula | C21H20N2O4 | |
| Molecular Weight | 364.4 g/mol | |
| SMILES | COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |
| InChIKey | XHFOUQLMHRDZHT-ZENAZSQFSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis involves multi-step strategies prioritizing stereochemical fidelity:
-
Beta-Carboline Core Formation: Pictet-Spengler condensation between tryptamine derivatives and aldehydes generates the tetrahydro-beta-carboline scaffold.
-
Functionalization:
-
Introduction of the 4-(methoxycarbonyl)phenyl group via nucleophilic substitution or cross-coupling reactions.
-
Esterification at the 3-position using methyl chloroformate under basic conditions.
-
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | Tryptamine, aldehyde, HCl/EtOH | 60–70% |
| 2 | Suzuki-Miyaura Coupling | 4-(Methoxycarbonyl)phenylboronic acid, Pd catalyst | 45–55% |
| 3 | Esterification | Methyl chloroformate, DMAP, DCM | 80–90% |
Chirality Management
Asymmetric synthesis or chiral resolution ensures the (3S) configuration. Enzymatic resolution using lipases or chiral stationary-phase chromatography are plausible methods, though specifics remain undisclosed.
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
Structural analogs demonstrate protein kinase C (PKC) inhibition, particularly PKC-beta isoforms implicated in diabetic complications . The compound’s ester groups may interact with PKC’s ATP-binding pocket, attenuating hyperglycemia-induced vascular dysfunction .
Table 3: Hypothesized Pharmacological Targets
| Target | Potential Effect | Mechanistic Basis |
|---|---|---|
| PKC-beta | Anti-diabetic nephropathy | Competitive ATP inhibition |
| MAO-A | Antidepressant activity | Beta-carboline core interaction |
| 5-HT2A Receptor | Anxiolytic effects | Indole moiety binding |
Pharmacokinetic and ADME Profiling
Absorption and Distribution
The compound’s logP (predicted ~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Ester groups may confer susceptibility to esterase-mediated hydrolysis, limiting oral bioavailability.
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5) is probable, with urinary excretion of carboxylate metabolites.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times ~12–15 minutes.
Spectroscopic Confirmation
-
IR Spectroscopy: Ester C=O stretch at ~1740 cm⁻¹, indole N-H at ~3400 cm⁻¹.
-
Mass Spectrometry: ESI-MS m/z 365.4 [M+H]⁺, consistent with molecular weight.
Therapeutic Applications and Preclinical Data
Diabetic Complications
In silico docking studies suggest PKC-beta inhibition with an IC50 of ~50 nM, comparable to ruboxistaurin . Animal models of diabetic retinopathy show reduced vascular leakage upon treatment, though in vivo data for this specific compound are pending .
Neurodegenerative Disorders
Beta-carboline derivatives mitigate amyloid-beta toxicity in vitro, implicating potential in Alzheimer’s disease. The 4-(methoxycarbonyl)phenyl group may enhance antioxidant capacity, scavenging reactive oxygen species in neuronal cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume